3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and various functional groups such as nitro, methyl, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved by the condensation of a 1,3-diketone with hydrazine under acidic or basic conditions.
Introduction of the dichlorophenyl groups: This step involves the electrophilic aromatic substitution of the pyrazole core with 3,4-dichlorobenzene in the presence of a suitable catalyst.
Nitrobenzylation: The final step involves the nucleophilic substitution of the pyrazole with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using agents like sodium borohydride.
Substitution: The dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products
Amino derivative: Reduction of the nitro group yields the corresponding amino derivative.
Substituted derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitro group can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: Lacks the nitrobenzyl group, making it less reactive in redox reactions.
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole: Similar structure but with the nitro group in a different position, potentially altering its biological activity.
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-aminobenzyl)-1H-pyrazole: The amino group instead of the nitro group, affecting its reactivity and interaction with biological targets.
Uniqueness
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole is unique due to the presence of the nitrobenzyl group, which imparts distinct redox properties and the ability to participate in specific chemical reactions. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H15Cl4N3O2 |
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Molecular Weight |
507.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H15Cl4N3O2/c1-13-22(15-5-7-18(24)20(26)10-15)28-29(12-14-3-2-4-17(9-14)30(31)32)23(13)16-6-8-19(25)21(27)11-16/h2-11H,12H2,1H3 |
InChI Key |
JYIFPCTWJUSBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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